Evidence for 4-Chlorophenylpiperidine Methanone in Reversible MAGL Inhibition vs. 4-Methyl Analog
The 4-chlorophenyl moiety is critical for achieving a reversible inhibition mechanism against monoacylglycerol lipase (MAGL), a feature not present in the 4-methyl analog. A lead compound containing the (4-chlorophenyl)(piperidin-1-yl)methanone core, CL6a, demonstrated a reversible MAGL inhibition with a Ki of 8.6 µM [1]. In contrast, the structurally related 4-methylpiperidine derivative (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone has been structurally characterized but lacks any reported activity against this target, suggesting the specific substituent on the piperidine ring and the chloroaryl group are key for this distinct mechanism of action [2].
| Evidence Dimension | MAGL Inhibition Mechanism and Potency |
|---|---|
| Target Compound Data | Reversible MAGL inhibitor, Ki = 8.6 µM (for lead compound CL6a based on the core scaffold) |
| Comparator Or Baseline | (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone (No reported MAGL activity) |
| Quantified Difference | The 4-chlorophenyl(piperidin-1-yl)methanone core enables a specific, reversible MAGL inhibition (Ki = 8.6 µM), a property not observed for the 4-methylpiperidine analog. |
| Conditions | Biochemical enzyme inhibition assay. |
Why This Matters
Reversible inhibition is a highly sought-after mechanism for MAGL to avoid the side effects associated with chronic, irreversible inactivation of the endocannabinoid system, making this core scaffold a uniquely valuable starting point for drug discovery.
- [1] Tuccinardi, T., Granchi, C., Rizzolio, F., et al. (2014). Identification and characterization of a new reversible MAGL inhibitor. Bioorganic & Medicinal Chemistry, 22(13), 3285-91. View Source
- [2] Prathebha, K., et al. (2020). Crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 4), 534–538. View Source
